Glucocorticoid Receptor Binding Affinity: 22-Hydroxy Mifepristone Retains 48% Relative Affinity vs. Parent Compound
22-Hydroxy Mifepristone (RU 42698) demonstrates a relative binding affinity of 48% to the human glucocorticoid receptor compared to mifepristone (set at 100%). The demethylated metabolites (monodemethylated and didemethylated mifepristone) exhibit a lower range of 9–21% affinity toward the human progesterone receptor and 45–61% toward the human glucocorticoid receptor, indicating that hydroxylation preserves a distinct GR binding profile that differs from the demethylation pathway [1]. The relative binding affinity of 48% is consistently reported across multiple vendor technical datasheets .
| Evidence Dimension | Relative binding affinity to human glucocorticoid receptor |
|---|---|
| Target Compound Data | 48% (relative to mifepristone = 100%) |
| Comparator Or Baseline | Mifepristone (parent compound) = 100%; Demethylated metabolites = 45–61% range |
| Quantified Difference | Hydroxylated metabolite retains approximately half the GR binding affinity of parent drug; falls within the upper portion of the metabolite affinity range (45–61%) |
| Conditions | In vitro human glucocorticoid receptor competitive binding assay; relative to mifepristone (100% reference) |
Why This Matters
Researchers investigating glucocorticoid receptor antagonism must select RU 42698 rather than parent mifepristone or demethylated metabolites when studying hydroxylation pathway-specific contributions to receptor pharmacology.
- [1] Heikinheimo O, Kekkonen R. Dose-response relationships of RU 486. Ann Med. 1993;25(1):71-76. View Source
